3-phenyl-1H-pyrazole-5-carboxylic acid

Catalog No.
S582996
CAS No.
1134-49-2
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-phenyl-1H-pyrazole-5-carboxylic acid

CAS Number

1134-49-2

Product Name

3-phenyl-1H-pyrazole-5-carboxylic acid

IUPAC Name

3-phenyl-1H-pyrazole-5-carboxylic acid

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)

InChI Key

QBPUOAJBMXXBNU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C(=O)O

The exact mass of the compound 3-phenyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of pyrazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Phenyl-1H-pyrazole-5-carboxylic acid is a bifunctional N,O-chelating ligand and a highly privileged heterocyclic building block widely procured for pharmaceutical fragment-based drug discovery (FBDD) and advanced organic synthesis . Featuring a pyrazole core substituted with a phenyl ring and a carboxylic acid, it offers dual hydrogen-bond donor/acceptor capacity alongside a critical hydrophobic domain. In industrial and laboratory settings, it is primarily selected as a starting material for synthesizing high-value kinase inhibitors (such as DDR1, BRAF, and CRAF inhibitors), Factor XIa inhibitors, and complex biaryl architectures [1]. Its robust thermal stability (melting point 238–250 °C) makes it an exceptionally reliable precursor for high-temperature cyclizations, amide couplings, and transition-metal-catalyzed decarboxylative cross-couplings.

Substituting 3-phenyl-1H-pyrazole-5-carboxylic acid with simpler analogs, such as 1H-pyrazole-3-carboxylic acid or 5-methyl-1H-pyrazole-3-carboxylic acid, drastically alters the steric bulk and electronic distribution of the resulting derivatives [1]. In medicinal chemistry, the C3-phenyl group is strictly required to occupy specific hydrophobic pockets adjacent to the kinase hinge region; removing it eliminates target selectivity and fails to prevent off-target binding (e.g., cross-reactivity with p38α). In synthetic applications, such as metallaphotoredox decarboxylative cross-coupling, the extended conjugation provided by the phenyl ring stabilizes radical intermediates [2]. Attempting to use non-phenylated isomers or N-phenylated variants (like 1-phenyl-1H-pyrazole-5-carboxylic acid) leads to altered pKa values, drastically reduced coupling yields, and incompatible spatial geometry during transition-metal coordination, forcing costly route redesigns.

Hinge-Binding Efficacy and Kinase Selectivity in Drug Design

In the development of dual Discoidin Domain Receptor (DDR) inhibitors, incorporating 3-phenyl-1H-pyrazole-5-carboxylic acid as the hinge-binding motif significantly alters the kinase selectivity profile compared to standard sulfonamide or simple pyrazole precursors [1]. Differential Scanning Fluorimetry (DSF) assays demonstrated that derivatives synthesized from this specific building block achieved a superior thermal stabilization of DDR1 (ΔTm = 4.4 °C). Crucially, the steric and electronic profile of the 3-phenyl-pyrazole core completely prevented off-target binding to p38α, a common liability in generic kinase inhibitors[1].

Evidence DimensionTarget Thermal Stabilization (ΔTm) and Selectivity
Target Compound DataΔTm = 4.4 °C for DDR1; 0% binding to p38α
Comparator Or BaselineStandard hinge-binding motifs (high p38α cross-reactivity)
Quantified DifferenceComplete ablation of p38α off-target binding with enhanced DDR1 stabilization
ConditionsDifferential Scanning Fluorimetry (DSF) kinase profiling assay

Procuring this exact compound for library synthesis ensures structural pre-organization that eliminates p38α off-target toxicity, a critical go/no-go parameter in kinase drug discovery.

Potency Enhancement in BRAF/CRAF Inhibitor Scaffolds

When utilized as a core scaffold for RAF kinase inhibitors, the 3-carbonyl-5-phenyl-1H-pyrazole architecture derived from this compound demonstrates massive potency improvements over previous 3-alkyl-1H-pyrazole generations [1]. In vitro kinase screening revealed that the 5-phenyl substituted derivatives achieved an IC50 of 0.70 μM for BRAFV600E and 0.11 μM for CRAF. This represents a 7-fold and 5-fold improvement, respectively, compared to the baseline 3-alkyl-pyrazole series [1]. The unique hydrogen-bonding network formed with Cys532 and Thr529 is strictly dependent on the spatial arrangement provided by the 5-phenyl-pyrazole core.

Evidence DimensionInhibitory Potency (IC50) against BRAFV600E and CRAF
Target Compound DataBRAFV600E IC50 = 0.70 μM; CRAF IC50 = 0.11 μM
Comparator Or Baseline3-alkyl-1H-pyrazole derivatives (Baseline)
Quantified Difference7-fold improvement for BRAFV600E; 5-fold improvement for CRAF
ConditionsIn vitro kinase panel screening at 10 μM single-dose concentration

Buyers developing RAF inhibitors must select the 3-phenyl variant over alkyl-substituted pyrazoles to achieve the sub-micromolar potency required for lead optimization.

Compatibility with Metallaphotoredox Decarboxylative Cross-Coupling

3-Phenyl-1H-pyrazole-5-carboxylic acid exhibits excellent processability as an aryl radical precursor in advanced metallaphotoredox C-C bond formations [1]. When subjected to decarboxylative cross-coupling with 4-bromotoluene using bench-stable zero-valent Nickel precatalysts (Ni(BIANR)2) under blue light irradiation (456 nm), the compound cleanly undergoes decarboxylation to yield the cross-coupled product in up to 78% yield [1]. The stability of the intermediate radical, provided by the phenyl conjugation, makes it vastly superior to aliphatic or non-conjugated carboxylic acids, which often suffer from protodecarboxylation or poor coupling efficiencies under identical photoredox conditions.

Evidence DimensionDecarboxylative Cross-Coupling Yield
Target Compound Data78% isolated yield of cross-coupled product
Comparator Or BaselineNon-conjugated or aliphatic carboxylic acids (prone to protodecarboxylation)
Quantified DifferenceExclusive formation of cross-coupling product with high efficiency (78%)
Conditions1 mol% Ni(BIANR)2, 5 mol% NiBr2, 4,4'-dimethoxy-2,2'-bipyridine, 456 nm blue light

For process chemists, this compound serves as a highly efficient, bench-stable aryl source for complex C-C bond formations, avoiding the need for pre-functionalized organometallic reagents.

Fragment-Based Drug Discovery (FBDD) for Kinase Inhibitors

Directly leveraging its ability to form precise hydrogen bonds with hinge region residues (e.g., Cys532) while occupying adjacent hydrophobic pockets with its phenyl ring, making it the premier starting material for DDR1, BRAF, and CRAF inhibitor libraries [1].

Metallaphotoredox C-C Bond Formation

Utilized as a reliable substrate in decarboxylative cross-coupling reactions. Its specific electronic profile allows efficient radical generation and coupling under mild, blue-light-irradiated nickel catalysis, streamlining the synthesis of complex biaryl pyrazole architectures without requiring pre-formed organometallic reagents [2].

Synthesis of Coagulation Cascade Inhibitors

Applied as a critical P1/P1' fragment in the structure-aided design of Factor XIa inhibitors, where the rigid 3-phenyl-pyrazole geometry perfectly aligns with the S1 binding pocket of the enzyme, providing essential structural pre-organization for downstream lead optimization [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1134-49-2

Wikipedia

3-phenyl-1H-pyrazole-5-carboxylic acid
5-Phenylpyrazole-3-carboxylic acid

Dates

Last modified: 08-15-2023

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